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Cat. No.: B13705940

Get Quote

An In-Depth Technical Guide to 5-Chloro-3-ethyl-7-azaindole: Physicochemical Profiling,

Analytical Validation, and Drug Design Utility

Executive Summary
In modern medicinal chemistry and rational drug design, the selection of highly optimized

heterocyclic building blocks is paramount. 5-Chloro-3-ethyl-7-azaindole (IUPAC: 5-Chloro-3-

ethyl-1H-pyrrolo[2,3-b]pyridine; CAS: 2089132-09-0) [1] represents a highly specialized

scaffold frequently utilized in the development of kinase inhibitors. With a molecular formula of

C9H9ClN2 and a molecular weight of 180.63 g/mol , this compound integrates the bioisosteric

advantages of the 7-azaindole core with targeted steric and electronic modifications.

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the

causality behind the structural features of 5-Chloro-3-ethyl-7-azaindole, outline a self-

validating analytical protocol for its verification, and summarize its quantitative physicochemical

data.
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The structural architecture of 5-Chloro-3-ethyl-7-azaindole is not arbitrary; each moiety

serves a distinct, causal function in pharmacokinetics and target engagement [2].

The 7-Azaindole Core (1H-pyrrolo[2,3-b]pyridine): Formally derived by replacing the benzene

ring of an indole with a pyridine ring, the 7-azaindole core is a privileged scaffold [2]. The

nitrogen at the 7-position acts as a critical hydrogen-bond acceptor. In kinase inhibitor

design, this motif perfectly mimics the purine ring of ATP, allowing it to anchor securely to the

hinge region of the kinase domain. Furthermore, the introduction of the pyridine nitrogen

significantly lowers the overall lipophilicity (LogP) compared to standard indoles, thereby

improving aqueous solubility—a critical parameter for oral bioavailability.

5-Chloro Substitution: Halogenation at the 5-position is a deliberate metabolic shield.

Cytochrome P450 enzymes frequently target electron-rich aromatic positions for oxidative

metabolism. The electron-withdrawing nature and steric bulk of the chlorine atom block these

metabolic hotspots, thereby extending the biological half-life of the resulting drug candidate.

3-Ethyl Substitution: The ethyl group at the 3-position provides highly specific steric bulk. In

the context of receptor binding, this aliphatic chain is designed to project into and occupy

adjacent hydrophobic pockets within the target protein, significantly enhancing binding

affinity through van der Waals interactions.
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Structural deconstruction of 5-Chloro-3-ethyl-7-azaindole for kinase inhibitor design.
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Quantitative Physicochemical Profile
To facilitate rapid assessment for high-throughput screening and computational modeling, the

core quantitative parameters of 5-Chloro-3-ethyl-7-azaindole are summarized below [3].

Parameter Value Scientific Implication

IUPAC Name
5-Chloro-3-ethyl-1H-

pyrrolo[2,3-b]pyridine

Standardized nomenclature for

structural identification.

CAS Registry Number 2089132-09-0

Unique identifier for

procurement and database

cross-referencing.

Molecular Formula C9H9ClN2
Defines the exact atomic

composition.

Molecular Weight 180.63 g/mol

Low molecular weight ensures

the final drug stays within

Lipinski's Rule of 5.

Exact Mass (Monoisotopic) 180.045 Da

Critical for High-Resolution

Mass Spectrometry (HRMS)

validation.

Hydrogen Bond Donors 1 (Pyrrole NH)

Facilitates interaction with

kinase hinge region backbone

carbonyls.

Hydrogen Bond Acceptors 1 (Pyridine N)

Facilitates interaction with

kinase hinge region backbone

amides.

Analytical Validation Protocol: LC-MS & Isotopic
Verification
Trustworthiness in synthetic chemistry relies on self-validating analytical systems. To confirm

the molecular weight (180.63 g/mol ) and formula (C9H9ClN2) of a synthesized or procured
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batch of 5-Chloro-3-ethyl-7-azaindole, we employ a High-Resolution Liquid Chromatography-

Mass Spectrometry (HR-LC-MS) workflow.

This protocol is "self-validating" because it relies on the natural isotopic distribution of chlorine (

35 Cl and 37 Cl) to confirm the molecular formula, rather than relying solely on the exact mass.

Step-by-Step Methodology
Step 1: Sample Preparation

Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol (MeOH) to

create a 1 mg/mL stock. Dilute 10 µL of this stock into 990 µL of a 50:50 Water:Acetonitrile

mixture containing 0.1% Formic Acid.

Causality: Formic acid acts as a proton source, ensuring the compound is pre-ionized as

[M+H]+ prior to entering the electrospray ionization (ESI) source, which drastically improves

signal-to-noise ratio.

Step 2: UHPLC Separation

Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle

size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

Causality: The C18 column separates the target compound from any synthetic byproducts

(e.g., unreacted starting materials or des-chloro impurities). The gradient ensures sharp peak

elution based on the compound's lipophilicity.

Step 3: ESI-MS Analysis (Positive Ion Mode)

Action: Subject the eluent to positive mode ESI-MS. Scan the mass range from 100 to 400

m/z.

Causality: The basic nature of the 7-azaindole core readily accepts a proton, making positive

ion mode the optimal choice for detection.

Step 4: Data Interpretation & Formula Confirmation (Self-Validation)
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Action: Locate the primary peak in the Total Ion Chromatogram (TIC). Extract the mass

spectrum. You must observe a base peak at m/z 181.05 ( [M+H]+ for 35 Cl) and a secondary

peak at m/z 183.05 ( [M+H]+ for 37 Cl).

Causality: Chlorine naturally exists as 35 Cl (~75%) and 37 Cl (~25%). Observing a strict 3:1

intensity ratio between m/z 181.05 and 183.05 provides definitive, self-validating proof that

the molecular formula contains exactly one chlorine atom, confirming C9H9ClN2.
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LC-MS analytical workflow for validating the molecular weight and formula of C9H9ClN2.
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Conclusion
5-Chloro-3-ethyl-7-azaindole (C9H9ClN2, MW: 180.63 g/mol ) is a highly rationalized building

block. By understanding the causality behind its structural components—the kinase-mimicking

7-azaindole core, the metabolically stabilizing 5-chloro group, and the sterically demanding 3-

ethyl group—researchers can effectively leverage this compound in advanced drug discovery

pipelines. Strict adherence to isotopic LC-MS validation ensures the integrity of downstream

synthetic workflows.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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